4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound is synthesized through the intramolecular cyclization of the methylene and cyano groups in 4-(2-pyridylthiomethyl)coumarins . This process leads to the formation of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This reaction is carried out in an alcoholic medium in the presence of triethylamine at room temperature . The subsequent intramolecular condensation of the methylene and cyano groups leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins: These compounds share a similar core structure and exhibit comparable biological activities.
4-(2-benzofuryl)coumarins: These compounds have a benzofuran ring instead of the thieno ring, leading to different biological properties.
4-(2-oxo-2H-chromen-3-yl)coumarins: These compounds have an additional oxo group, which can influence their reactivity and biological activities.
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQLDQVXAHGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.